Reactivity Advantage in Suzuki-Miyaura Coupling for Electron-Poor Substrates
This compound belongs to a class of highly electron-deficient boronic acids. Studies on analogous highly fluorinated systems demonstrate that the use of specific phosphine ligands enables successful Suzuki-Miyaura cross-coupling with electron-poor electrophiles, a process that often fails with less electron-deficient boronic acids [1]. While direct quantitative data for this specific compound is not available from primary literature, its strong electron-withdrawing substituents classify it as a suitable candidate for the methodologies described for polyfluorinated biphenyl synthesis .
| Evidence Dimension | Reactivity in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Classified as a highly fluorinated, electron-poor boronic acid. |
| Comparator Or Baseline | Less fluorinated or electron-neutral phenylboronic acids. |
| Quantified Difference | Not available; inferred reactivity difference based on electronic properties. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with specific phosphine ligands. |
Why This Matters
The compound's electron-deficient nature makes it a potentially superior coupling partner for synthesizing polyfluorinated biphenyls, a motif common in advanced materials and pharmaceuticals.
- [1] Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. Journal of Organic Chemistry, 82(24), 13188-13203. https://doi.org/10.1021/acs.joc.7b02267 View Source
